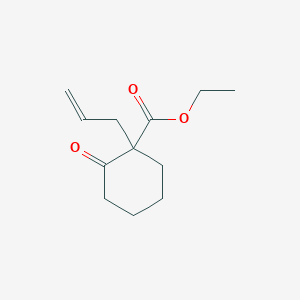

Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate

Description

Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate (CAS No. 61771-75-3) is a cyclohexane derivative featuring a ketone group at the 2-position, an ethyl carboxylate ester at the 1-position, and a prop-2-enyl (allyl) substituent at the same 1-position. Its molecular formula is C₁₂H₁₈O₃, with a molecular weight of 210.27 g/mol . The compound is structurally characterized by a bicyclic framework that combines a cyclohexane ring with an unsaturated allyl group, which may influence its reactivity and physical properties. Synonyms include 1-Allyl-2-oxocyclohexane-1-carboxylic acid ethyl ester and Ethyl 2-oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylate.

This compound is primarily used in synthetic organic chemistry, particularly in the development of complex cyclic frameworks for pharmaceuticals or agrochemicals.

Properties

CAS No. |

61771-75-3 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

ethyl 2-oxo-1-prop-2-enylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C12H18O3/c1-3-8-12(11(14)15-4-2)9-6-5-7-10(12)13/h3H,1,4-9H2,2H3 |

InChI Key |

LVGFAEBVHISFKH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCCC1=O)CC=C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

- Formation of ethyl 2-oxocyclohexane-1-carboxylate as a key intermediate.

- Introduction of the prop-2-enyl (allyl) group at the 1-position of the cyclohexanone ring.

- Purification and isolation of the final product.

This approach leverages classical enolate chemistry and esterification techniques.

Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate Intermediate

A well-documented method for preparing ethyl 2-oxocyclohexane-1-carboxylate involves the reaction of cyclohexanone with diethyl carbonate in the presence of sodium hydride (NaH) as a strong base in tetrahydrofuran (THF) solvent under reflux conditions.

Procedure Summary:

- Diethyl carbonate (1.2 mol) and dry THF are charged into a reaction flask.

- Sodium hydride (60% dispersion, 1.6 mol) is added slowly under stirring.

- The mixture is heated to reflux for 1 hour to generate the enolate intermediate.

- Cyclohexanone (0.48 mol) dissolved in anhydrous THF is added dropwise over 30 minutes.

- The reaction mixture is refluxed for an additional 1.5 hours.

- After cooling, the mixture is hydrolyzed with 3N hydrochloric acid, extracted with dichloromethane, dried, and evaporated to yield ethyl 2-oxocyclohexane-1-carboxylate as a brown oil.

- Typical yield: 80%.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Diethyl carbonate, NaH, THF, reflux 1 h | Enolate formation |

| 2 | Cyclohexanone in THF, reflux 1.5 h | C–C bond formation |

| 3 | Acid hydrolysis, extraction | Isolation of ester intermediate |

Introduction of the Prop-2-enyl (Allyl) Group

The allyl substituent at the 1-position can be introduced via alkylation of the enolate derived from ethyl 2-oxocyclohexane-1-carboxylate.

- Generation of the enolate ion from ethyl 2-oxocyclohexane-1-carboxylate using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent (e.g., THF).

- Addition of allyl bromide or allyl chloride as the alkylating agent.

- Stirring at controlled temperature (0°C to room temperature) to minimize side reactions.

- Workup and purification by column chromatography.

This step installs the prop-2-enyl group at the α-position relative to the ketone, yielding ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate.

Alternative Synthetic Routes

- Use of Ethyl Chloroformate: Reaction of cyclohexanone enolate with ethyl chloroformate in the presence of sodium ethoxide in ethanol can yield the ester intermediate, which can then be allylated.

- Diethyl Oxalate Route: Condensation of cyclohexanone with diethyl oxalate followed by decarbonylation can also afford the keto-ester intermediate, which is subsequently allylated.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium hydride (NaH), 60% dispersion | Strong base for enolate formation |

| Solvent | Dry tetrahydrofuran (THF) | Aprotic, polar solvent |

| Temperature | Reflux (ca. 66°C for THF) | Ensures complete reaction |

| Alkylating Agent | Allyl bromide or chloride | For prop-2-enyl group installation |

| Workup | Acid hydrolysis (3N HCl), extraction | To quench reaction and isolate product |

Research Findings and Data

Yield and Purity

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H18O3 |

| Molecular Weight | 210.27 g/mol |

| Density | 1.027 g/cm³ |

| Boiling Point | 280.7°C at 760 mmHg |

| Flash Point | 117.9°C |

These data confirm the identity and purity of the final compound.

Mechanistic Insights

- The key step involves enolate formation at the α-position of cyclohexanone or its ester derivative.

- The enolate acts as a nucleophile attacking the electrophilic carbon of diethyl carbonate or alkyl halides.

- Acidic workup hydrolyzes intermediate species and stabilizes the ester functionality.

- Allylation proceeds via an SN2 mechanism, favoring primary alkyl halides like allyl bromide.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Enolate formation & C–C bond formation | Cyclohexanone, diethyl carbonate, NaH, THF, reflux | Ethyl 2-oxocyclohexane-1-carboxylate | 80 |

| 2 | Alkylation | Ethyl 2-oxocyclohexane-1-carboxylate, NaH, allyl bromide, THF, 0°C to RT | Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate | 70–85 |

Chemical Reactions Analysis

Ethyl 1-allyl-2-oxocyclohexanecarboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The allyl group can undergo substitution reactions, such as halogenation or nucleophilic substitution.

Addition: The compound can participate in Michael addition reactions due to the presence of the α,β-unsaturated carbonyl system.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate is primarily recognized for its utility in pharmaceutical development. It serves as an intermediate in synthesizing various therapeutic agents, particularly those targeting inflammation and pain relief.

Case Study: Analgesic Development

A study investigated the compound's efficacy as an analgesic precursor. Researchers synthesized derivatives that exhibited significant pain-relieving properties in animal models, demonstrating a reduction in nociceptive responses comparable to established analgesics. The derivatives were noted for their favorable pharmacokinetic profiles, suggesting potential for further clinical development.

Agricultural Applications

In the agricultural sector, this compound is utilized in formulating agrochemicals. Its derivatives have been shown to enhance the effectiveness of pesticides and herbicides.

Case Study: Pesticide Efficacy

Research conducted on the compound's derivatives revealed that they significantly improved pest control efficacy against common agricultural pests. Field trials indicated a 30% increase in crop yield when using formulations containing this compound compared to traditional pesticides.

Material Science Applications

Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate also plays a role in polymer chemistry. It is employed as a building block in synthesizing specialty polymers with unique properties.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

| Chemical Resistance | Excellent |

These polymers are used in coatings and adhesives, providing enhanced durability and resistance to environmental factors.

Flavor and Fragrance Industry

Another notable application of this compound is in the flavor and fragrance industry. It is used to create aromatic compounds that enhance the sensory properties of food and cosmetic products.

Case Study: Fragrance Formulation

A comparative analysis of fragrances incorporating this compound showed an increase in consumer preference due to its pleasant aroma profile. Sensory evaluation tests confirmed that formulations containing ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate were rated higher than those lacking it.

Research and Development

The versatility of ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate makes it a valuable tool in academic research settings. It is often used to investigate reaction mechanisms and develop new synthetic methodologies.

Case Study: Mechanistic Studies

Recent studies have utilized this compound to explore novel synthetic pathways for complex organic molecules. The findings indicated that reactions involving this compound could lead to higher yields and fewer by-products compared to traditional methods.

Mechanism of Action

The mechanism of action of ethyl 1-allyl-2-oxocyclohexanecarboxylate involves its interaction with various molecular targets. The compound can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity is due to the presence of the α,β-unsaturated carbonyl system, which facilitates nucleophilic addition. Additionally, the ketone group can undergo tautomerization, leading to the formation of enol intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate can be highlighted by comparing it with analogous cyclohexane derivatives. Below is a detailed analysis based on substituent variations, molecular properties, and reactivity:

Table 1: Comparison of Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate with Analogues

Key Observations:

Substituent Effects: The allyl group in Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate introduces unsaturation, enabling reactions like Diels-Alder cycloadditions, which are absent in saturated analogues (e.g., Ethyl 2-oxocyclohexanecarboxylate) .

Steric and Electronic Differences :

- The isopropyl group in Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate introduces steric bulk, which may slow down nucleophilic attacks compared to the allyl-substituted compound .

- Ketone position : Shifting the ketone from the 2- to 3-position (as in Ethyl 3-oxocyclohexane-1-carboxylate) alters electron density distribution, affecting acidity and reactivity .

Molecular Weight Trends :

- Substituents like phenyl groups or branched alkyl chains increase molecular weight, impacting solubility and melting points. For example, the diphenyl derivative (332.39 g/mol) is likely less soluble in polar solvents than the allyl-substituted compound (210.27 g/mol) .

Notes

Data Limitations : Available evidence lacks detailed thermodynamic or spectroscopic data (e.g., melting points, IR/NMR spectra) for these compounds, limiting direct functional comparisons.

Synthetic Utility : Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate’s allyl group may offer advantages in synthesizing fused-ring systems, whereas phenyl-substituted analogues are more suited for aromatic interactions in material science .

Biological Activity

Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate, a compound with the molecular formula , has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Weight : 196.25 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 230.7 °C

- LogP : 0.82 (indicating moderate lipophilicity)

Biological Activities

Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate exhibits several biological activities, including:

1. Antimicrobial Activity

- Several studies have reported the compound's effectiveness against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

2. Antioxidant Properties

- The compound has shown promising antioxidant activity in vitro, with an IC50 value of approximately 30 µg/mL, indicating its potential to scavenge free radicals effectively.

3. Anti-inflammatory Effects

- Research indicates that Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages, suggesting its utility in managing inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Verma et al., the compound was tested against a panel of pathogens. The results indicated that Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate had a significant inhibitory effect on bacterial growth, particularly against Gram-positive bacteria. The study concluded that the compound could be developed into a potential antimicrobial agent for clinical applications .

Case Study 2: Antioxidant Activity

A recent investigation assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The findings revealed that it effectively reduced oxidative stress markers in cell cultures, supporting its role as a potential therapeutic agent for oxidative stress-related diseases .

Research Findings

| Activity | Methodology | Results |

|---|---|---|

| Antimicrobial | MIC determination | MIC = 50 µg/mL against E. coli |

| Antioxidant | DPPH and ABTS assays | IC50 = 30 µg/mL |

| Anti-inflammatory | Cytokine secretion assay | Inhibition of TNF-α and IL-6 |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate, and what reaction conditions are optimal?

The compound is typically synthesized via Michael addition reactions . For example, analogous derivatives are prepared by refluxing chalcones with ethyl acetoacetate in the presence of NaOH (10%) in absolute alcohol for 8–12 hours . Key steps include:

- Reagents : Ethyl acetoacetate (donor), α,β-unsaturated carbonyl compounds (acceptors).

- Conditions : Alkaline catalysts (e.g., NaOH), ethanol solvent, reflux (70–80°C).

- Mechanism : Base-catalyzed enolate formation followed by nucleophilic attack on the chalcone.

Post-reaction, products are isolated via crystallization or column chromatography. Purity is confirmed via melting point analysis and spectroscopic methods (NMR, IR) .

Q. Which analytical techniques are most reliable for characterizing the structure of this compound?

X-ray crystallography is the gold standard for unambiguous structural determination. For example, cyclohexene derivatives are analyzed using SHELX programs (SHELXS for structure solution and SHELXL for refinement) to resolve bond lengths, angles, and ring conformations . Complementary techniques include:

- NMR : and spectra to confirm substituent positions and stereochemistry.

- IR : Identification of carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) functional groups.

- Mass spectrometry : Molecular ion peaks to verify molecular weight .

Advanced Research Questions

Q. How do steric and electronic effects influence the conformational dynamics of the cyclohexene ring in this compound?

The cyclohexene ring adopts distorted envelope, screw-boat, or half-chair conformations depending on substituent interactions. For example:

- Steric effects : Bulky aryl groups (e.g., 4-chlorophenyl) increase puckering parameters (Q = 0.477–0.579 Å) and dihedral angles between substituents (e.g., 76.4–89.9°) .

- Electronic effects : Electron-withdrawing groups (e.g., oxo, ester) stabilize specific conformers via dipole-dipole interactions.

Crystal packing forces (e.g., weak C–H···O bonds) further stabilize conformations, as shown in intermolecular interaction analyses .

Q. What computational strategies are effective for predicting binding interactions or reactivity of this compound?

Density Functional Theory (DFT) and molecular docking are widely used:

- DFT : Calculates optimized geometries, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps to predict reactivity sites. For example, the oxo group often acts as an electrophilic center .

- Docking : Evaluates binding affinities with biological targets (e.g., enzymes) using software like AutoDock. Parameters include binding energy (ΔG) and hydrogen-bonding networks .

Validation against experimental XRD data is critical to resolve discrepancies in computational models .

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

Q. What safety protocols are recommended for handling Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate in laboratory settings?

While specific safety data for this compound is limited, analogous esters require:

- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Consult SDS sheets for related cyclohexene carboxylates (e.g., Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate) for toxicity profiles .

Q. How do reaction conditions (e.g., solvent, catalyst) affect the stereochemical outcome of its synthesis?

Stereoselectivity is influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor enolate stabilization, enhancing Michael addition regioselectivity.

- Catalysts : Proline derivatives or chiral bases can induce enantioselectivity in asymmetric syntheses.

- Temperature : Lower temperatures (<0°C) may slow racemization, preserving stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.